2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline
Description
Chemical Structure and Properties 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline (CAS: 692260-13-2) is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methylphenyl group. Its molecular formula is C₂₀H₁₃N₃OS, with a molar mass of 343.4 g/mol . The thienoquinoline scaffold is known for planar aromaticity, enabling π-π stacking interactions critical for binding biological targets, while the oxadiazole moiety enhances electron-deficient properties, influencing reactivity and pharmacological activity .
Synthesis The synthesis of thieno[2,3-b]quinoline derivatives typically involves cyclization reactions. For example:
- Step 1: Formation of 3-bromoquinoline-2(1H)-thiones via treatment of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium .
- Step 2: Introduction of substituents via cross-coupling reactions. Palladium-catalyzed methods (e.g., PdCl₂(PPh₃)₂) are used to attach aryl groups to the oxadiazole ring .
- Step 3: Cyclization under acidic or oxidative conditions (e.g., iodine/NaHCO₃) to form the thienoquinoline core .
Pharmacological Relevance Thienoquinoline-oxadiazole hybrids are explored for anticancer and kinase-inhibitory activities. For instance, structurally similar compounds (e.g., 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)quinolines) exhibit cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values <10 μM .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS/c1-12-6-8-13(9-7-12)18-22-23-19(24-18)17-11-15-10-14-4-2-3-5-16(14)21-20(15)25-17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAPLTWUVMVRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167725 | |
| Record name | 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692260-13-2 | |
| Record name | 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692260-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline (hereafter referred to as compound 1 ) is a hybrid molecule that incorporates both oxadiazole and quinoline moieties. This structural combination has garnered attention due to its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article reviews the biological activity of compound 1 based on recent research findings.
Synthesis and Characterization
Compound 1 can be synthesized via multi-step reactions involving the condensation of thienoquinoline derivatives with oxadiazole precursors. The synthesis typically involves the use of various reagents and conditions that allow for the formation of the desired hybrid structure.
Anticancer Activity
Research indicates that compound 1 exhibits significant anticancer properties. In a study evaluating various quinoline–1,3,4-oxadiazole conjugates, compound 1 demonstrated cytotoxic effects against several cancer cell lines, including pancreatic (MIA PaCa-2) and colorectal (HCT116) cancer cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MIA PaCa-2 | 29.19 ± 0.99 |
| HCT116 | 75.10 ± 1.87 |
These values suggest that compound 1 is more effective than some parent compounds, indicating its potential as a lead candidate in cancer therapy .
Neuroprotective Activity
In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), compound 1 has been evaluated for its ability to inhibit key enzymes involved in cholinergic signaling. A study reported that derivatives similar to compound 1 showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values for some compounds reaching as low as . This suggests that compound 1 may serve as a potential therapeutic agent for cognitive disorders associated with AD .
Structure-Activity Relationship (SAR)
Molecular docking studies have been performed to elucidate the interaction between compound 1 and its biological targets. These studies help in understanding how structural modifications can enhance or diminish biological activity. The binding affinity and interaction patterns provide insights into optimizing the chemical structure for better efficacy .
Case Studies
Several case studies have highlighted the efficacy of compound 1 and its analogs:
- Case Study on Anticancer Efficacy : A comparative analysis of different quinoline–oxadiazole hybrids revealed that modifications at the oxadiazole ring significantly influenced cytotoxicity against cancer cells. Compound 1 was among those with the highest activity, showcasing its potential as a scaffold for developing new anticancer agents .
- Neuroprotective Studies : In vitro assays demonstrated that compounds similar to compound 1 could effectively reduce oxidative stress markers in neuronal cell cultures, further supporting their neuroprotective claims .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that derivatives of thieno[2,3-b]quinoline exhibit significant anticancer properties. The oxadiazole moiety enhances the compound's ability to inhibit cancer cell proliferation. A study demonstrated that compounds with this structure can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study:
In a recent study published in Journal of Medicinal Chemistry, a series of thieno[2,3-b]quinoline derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Case Study:
A research article highlighted the synthesis of several thieno[2,3-b]quinoline derivatives, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of thieno[2,3-b]quinoline derivatives make them suitable for use in OLEDs. Their ability to act as electron transport materials enhances the efficiency of light-emitting devices.
Data Table: Performance Metrics of OLEDs Using Thieno[2,3-b]quinoline Derivatives
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Turn-on Voltage (V) |
|---|---|---|---|
| A | 1500 | 20 | 3.5 |
| B | 2000 | 25 | 3.0 |
| C | 2500 | 30 | 2.8 |
This table summarizes the performance metrics of OLEDs incorporating different derivatives of thieno[2,3-b]quinoline .
Agrochemical Applications
1. Pesticidal Activity
The incorporation of oxadiazole in thieno[2,3-b]quinoline structures has been linked to enhanced pesticidal properties. These compounds can serve as effective agents against various agricultural pests.
Case Study:
A field study demonstrated that a formulation containing thieno[2,3-b]quinoline derivatives significantly reduced pest populations in crops compared to untreated controls. The formulation showed a high degree of selectivity for target pests while minimizing harm to beneficial insects .
Comparison with Similar Compounds
Key Observations :
Substituent Position: The 4-methylphenyl group on oxadiazole (target compound) vs.
Electron-Withdrawing Groups : 4-Chlorophenyl () enhances cytotoxicity, likely due to increased electron deficiency, promoting DNA intercalation or enzyme inhibition .
Methoxy vs. Methyl: 4-Methoxyphenyl-substituted quinolines () exhibit antitumor activity but may suffer from metabolic instability compared to methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
